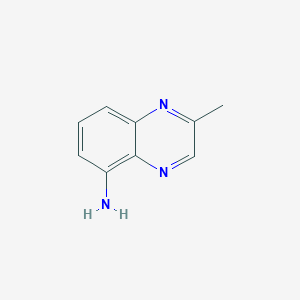

2-Methylquinoxalin-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylquinoxalin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-6-5-11-9-7(10)3-2-4-8(9)12-6/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIIYERJYXPGHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC(=C2N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-Methylquinoxalin-5-amine from o-phenylenediamine derivatives

An In-Depth Technical Guide to the Synthesis of 2-Methylquinoxalin-5-amine from o-Phenylenediamine Derivatives

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthetic pathway to this compound, a crucial heterocyclic scaffold in medicinal chemistry and materials science. The synthesis is presented as a robust, two-step process commencing from a substituted o-phenylenediamine derivative. The core of this guide is built upon the foundational principles of cyclocondensation chemistry, followed by a functional group transformation. We delve into the mechanistic underpinnings of each step, provide detailed, field-proven experimental protocols, and present comparative data to inform procedural choices. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation of substituted quinoxaline amines.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxalines, also known as benzopyrazines, are a class of nitrogen-containing heterocyclic compounds that are integral to numerous areas of chemical and pharmaceutical research. Their unique structure, consisting of a benzene ring fused to a pyrazine ring, serves as a privileged scaffold for the development of a wide array of pharmacologically active molecules. Quinoxaline derivatives are known to exhibit potent biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] this compound, in particular, is a valuable synthetic intermediate, providing a reactive primary amine handle for further molecular elaboration, making it a key building block in the construction of more complex drug candidates and functional materials.

The most versatile and widely adopted method for constructing the quinoxaline core is the acid-catalyzed condensation of an aryl 1,2-diamine (o-phenylenediamine) with a 1,2-dicarbonyl compound.[2] This guide will detail a reliable synthetic strategy that leverages this classic transformation to first build a nitrated quinoxaline precursor, which is subsequently reduced to afford the target amine.

Strategic Overview of the Synthesis

The synthesis of this compound is efficiently achieved through a two-stage process. This strategy is designed for both scalability and functional group tolerance, allowing for adaptation to various substituted analogues.

-

Stage 1: Cyclocondensation to Form the Quinoxaline Core. The synthesis begins with the reaction of 3-nitro-o-phenylenediamine with pyruvaldehyde (methylglyoxal). This step selectively installs the methyl group at the 2-position and carries the nitro group, which will be converted to the target amine in the next stage.

-

Stage 2: Reduction of the Nitro Group. The intermediate, 2-methyl-5-nitroquinoxaline , is then subjected to chemoselective reduction to convert the 5-nitro group into the 5-amino group, yielding the final product.

This strategic disconnection provides a clear and logical path to the target molecule, with each stage involving well-established and high-yielding chemical transformations.

Caption: Mechanistic workflow for quinoxaline formation.

Experimental Protocol: Cyclocondensation

This protocol describes a standard laboratory procedure for the synthesis of 2-methyl-5-nitroquinoxaline.

Materials:

-

3-Nitro-o-phenylenediamine

-

Pyruvaldehyde (40% solution in water)

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus

Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitro-o-phenylenediamine (1.0 eq) in ethanol (approx. 10 mL per gram of diamine).

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (approx. 0.1 eq) to the solution.

-

Reagent Addition: While stirring, add pyruvaldehyde (1.1 eq, 40% aqueous solution) dropwise to the mixture at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Isolation: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold water, followed by a small amount of cold ethanol to remove impurities.

-

Purification: The product can be further purified by recrystallization from ethanol to yield 2-methyl-5-nitroquinoxaline as a crystalline solid.

Causality and Optimization

-

Solvent Choice: Ethanol is a common solvent as it effectively dissolves the reactants and allows for a convenient reflux temperature. Acetic acid can also be used as both a solvent and catalyst. * Catalyst: The reaction is acid-catalyzed. While acetic acid is sufficient, other catalysts such as cerium(IV) ammonium nitrate (CAN) or zinc triflate have been shown to improve yields and reduce reaction times, often allowing the reaction to proceed at room temperature. [3]* Temperature: Heating to reflux ensures a sufficient reaction rate. However, with more active catalysts, the reaction can often be performed under milder conditions. [4]

Parameter Condition Rationale Typical Yield Solvent Ethanol / Acetic Acid Good reactant solubility; provides appropriate boiling point for reflux. 85-95% Catalyst Acetic Acid (catalytic) Provides mild acidic conditions to promote imine formation and cyclization. 85-95% Temperature Reflux (~80°C) Ensures a reasonable reaction rate for completion within a few hours. 85-95% | Reactant Ratio | 1.1 eq of Dicarbonyl | A slight excess of the more volatile dicarbonyl component ensures complete consumption of the diamine. | N/A |

Stage 2: Synthesis of this compound

Principle and Reagent Selection

The conversion of the nitro group to a primary amine is a fundamental transformation in organic synthesis. The key challenge is to achieve this reduction chemoselectively without affecting the quinoxaline ring system. Several methods are effective for this purpose.

-

Catalytic Hydrogenation: This is a very clean method using hydrogen gas and a metal catalyst such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂). It is highly efficient, and the only byproduct is water. However, it requires specialized hydrogenation equipment.

-

Metal-Acid Reduction: The use of a metal in acidic media is a classic and reliable method. Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is particularly effective for the reduction of aromatic nitro groups. Other systems like iron powder in acetic acid (Fe/AcOH) or tin in hydrochloric acid (Sn/HCl) are also widely used. These methods are operationally simple but require a stoichiometric amount of metal and a more involved work-up to remove metal salts.

Experimental Protocol: Nitro Group Reduction using SnCl₂

This protocol details the reduction of 2-methyl-5-nitroquinoxaline using tin(II) chloride, a widely used and dependable method.

Materials:

-

2-Methyl-5-nitroquinoxaline

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (e.g., 5M)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: In a round-bottom flask, suspend 2-methyl-5-nitroquinoxaline (1.0 eq) in ethanol or ethyl acetate.

-

Reagent Addition: Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated HCl to the suspension. The addition should be done carefully at room temperature as the reaction is exothermic.

-

Reaction: Stir the mixture vigorously. The reaction progress can be monitored by TLC until the starting material is fully consumed (typically 1-3 hours).

-

Neutralization: Cool the reaction mixture in an ice bath. Carefully neutralize the excess acid by the slow, dropwise addition of a concentrated NaOH solution until the pH is strongly basic (pH > 10). This will precipitate tin salts as tin hydroxides.

-

Extraction: Extract the aqueous slurry with ethyl acetate (3 x volume of the reaction mixture). The product will move into the organic layer.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Comparative Analysis of Reduction Methods

| Method | Reagents | Pros | Cons | Typical Yield |

| Catalytic Hydrogenation | H₂, Pd/C | High yield, very clean (byproduct is H₂O), catalyst is recyclable. | Requires specialized high-pressure equipment. | >95% |

| Metal-Acid Reduction | SnCl₂ / HCl | Operationally simple, reliable, does not require special equipment. | Stoichiometric metal waste, work-up can be tedious. | 80-90% |

| Metal-Acid Reduction | Fe / AcOH or HCl | Inexpensive, environmentally safer than tin or zinc. | Can require heating, large excess of iron powder. | 75-85% |

Conclusion

The synthesis of this compound from 3-nitro-o-phenylenediamine is a robust and efficient process rooted in fundamental organic chemistry principles. The two-stage approach, involving an initial cyclocondensation followed by a nitro group reduction, provides a reliable pathway to this valuable synthetic intermediate. By understanding the mechanisms and the rationale behind the selection of reagents and conditions, researchers can effectively troubleshoot and adapt these protocols for the synthesis of a diverse library of quinoxaline derivatives, furthering discovery in medicinal chemistry and materials science.

References

-

2,3-diphenyl quinoxaline synthesis from o-phenylenediamine. Pharmacy Infoline. Available at: [Link]

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available at: [Link]

-

Al-Ostath, A., El-Faham, A., & Abdel-Megeed, A. M. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. Available at: [Link]

-

Ramírez-Marquez, C., et al. (2016). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Chemical Engineering. Available at: [Link]

-

Ubarhande, S. S., Devhate, P. P., & Berad, B. N. Green Synthesis of Quinoxaline and Substituted Quinoxalines. Trade Science Inc. Available at: [Link]

-

Wan, J.-P., & Wei, L. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. Available at: [Link]

-

Quinoxaline Synthesis via o-Phenylenediamine. Scribd. Available at: [Link]

-

Almansour, A. I., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scribd.com [scribd.com]

- 3. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]

- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Methylquinoxalin-5-amine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Methylquinoxalin-5-amine, a key heterocyclic compound with significant potential in pharmaceutical and materials science research. Due to the limited availability of direct experimental spectra for this specific molecule, this guide synthesizes theoretical principles and experimental data from closely related analogs, namely 2-methylquinoxaline and 5-aminoquinoline, to present a predictive yet scientifically grounded analysis. We will delve into the anticipated features of its Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) spectra. The methodologies outlined herein are designed to serve as a robust framework for researchers engaged in the synthesis, identification, and application of novel quinoxaline derivatives.

Introduction: The Quinoxaline Scaffold in Modern Research

Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are recognized as privileged scaffolds in medicinal chemistry and materials science.[1][2][3] Their unique electronic properties and ability to engage in various intermolecular interactions make them versatile building blocks for the development of therapeutic agents and functional materials. This compound, featuring both an electron-donating amino group and a methyl group on the quinoxaline core, is a compound of particular interest. The strategic placement of these substituents is expected to modulate its physicochemical and biological properties, making a thorough spectroscopic characterization essential for its unambiguous identification and for understanding its structure-activity relationships.

This guide will provide a detailed, predictive analysis of the key spectroscopic signatures of this compound. By understanding the expected spectral features, researchers can more efficiently confirm its synthesis and purity, as well as gain insights into its electronic and structural characteristics.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram of this compound, highlighting the key functional groups that will be the focus of our spectroscopic analysis.

Caption: Molecular structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational Fingerprints

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted FT-IR spectrum of this compound will be a composite of the vibrational modes of the quinoxaline ring, the methyl group, and the primary amine.

Predicted FT-IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale and Comparative Insights |

| N-H Stretching (Asymmetric) | ~3450 | Medium | Characteristic of primary amines. Similar to observations in 5-aminoquinoline.[4] |

| N-H Stretching (Symmetric) | ~3350 | Medium | Also characteristic of primary amines.[4] |

| Aromatic C-H Stretching | 3100-3000 | Medium-Weak | Typical for C-H bonds on the quinoxaline ring system.[5] |

| Aliphatic C-H Stretching | 2950-2850 | Medium-Weak | Arising from the methyl group at the C2 position. |

| C=N Stretching | 1630-1600 | Strong | Characteristic of the quinoxaline ring's imine bonds.[5] |

| N-H Bending (Scissoring) | 1620-1580 | Medium-Strong | Overlaps with C=C stretching; a key indicator of the primary amine. |

| Aromatic C=C Stretching | 1600-1450 | Medium-Strong | Multiple bands are expected due to the fused aromatic system.[5] |

| C-N Stretching | 1350-1250 | Medium | Represents the bond between the amino group and the aromatic ring. |

| C-H Bending (Out-of-Plane) | 900-700 | Strong | These bands are diagnostic for the substitution pattern on the benzene ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A solid sample of this compound would be analyzed using an FT-IR spectrometer equipped with an ATR accessory.

-

Sample Preparation: A small amount of the crystalline or powdered sample is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded in the 4000-400 cm⁻¹ range.[4]

-

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands outlined in the table above.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is sensitive to the extent of conjugation and the presence of auxochromic and chromophoric groups. The quinoxaline system itself is a strong chromophore, and the addition of the amino group (an auxochrome) is expected to cause a bathochromic (red) shift in the absorption maxima.[6]

Predicted UV-Vis Absorption Maxima

| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

| Ethanol | ~250, ~330, ~380 | High | π → π* transitions within the quinoxaline ring system. |

| Chloroform | ~255, ~335, ~385 | High | π → π* transitions, with slight shifts due to solvent polarity. |

Rationale: The extended conjugation of the quinoxaline ring system typically results in multiple absorption bands in the UV-Vis region. The electron-donating amino group at the 5-position will likely cause a significant red shift compared to unsubstituted quinoxaline, pushing the longer wavelength absorption into the near-visible region.

Experimental Protocol: Solution-Phase UV-Vis Spectroscopy

-

Solution Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., ethanol or chloroform).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The absorbance spectrum is recorded over a range of approximately 200-800 nm.

-

Blank Correction: A spectrum of the pure solvent is used as a baseline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H of NH₂ | 4.5-5.5 | Broad Singlet | - | The chemical shift is variable and depends on concentration and solvent. |

| H3 | ~8.5 | Singlet | - | Deshielded due to the adjacent nitrogen atom. |

| H6 | ~7.0 | Doublet | ~8.0 | Influenced by the electron-donating amino group. |

| H7 | ~7.5 | Triplet | ~8.0 | Typical aromatic region. |

| H8 | ~7.8 | Doublet | ~8.0 | Deshielded relative to H6. |

| CH₃ | ~2.7 | Singlet | - | Typical for a methyl group attached to an aromatic ring. |

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~155 | Attached to a nitrogen and a methyl group. |

| C3 | ~145 | Deshielded by the adjacent nitrogen. |

| C4a | ~140 | Quaternary carbon in the aromatic system. |

| C5 | ~150 | Shielded by the amino group. |

| C6 | ~115 | Shielded by the amino group. |

| C7 | ~130 | Typical aromatic region. |

| C8 | ~120 | Less shielded than C6. |

| C8a | ~142 | Quaternary carbon in the aromatic system. |

| CH₃ | ~22 | Typical for an aromatic methyl group. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 600 MHz) is used.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. 2D NMR techniques such as COSY and HSQC can be employed for unambiguous assignment.

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrum Data

| Ion | Predicted m/z | Relative Intensity | Fragmentation Pathway |

| [M]⁺ | 159.08 | Moderate | Molecular ion. The odd molecular weight is consistent with the presence of three nitrogen atoms (Nitrogen Rule).[7] |

| [M-H]⁺ | 158.07 | Moderate | Loss of a hydrogen radical. |

| [M-CH₃]⁺ | 144.06 | High | Loss of the methyl group, leading to a stable quinoxalinyl cation. |

| [M-HCN]⁺ | 132.07 | Moderate | A common fragmentation pathway for nitrogen-containing heterocycles. |

| [M-N₂H₂]⁺ | 129.06 | Low | Loss of a neutral diimide fragment. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.

-

Ionization: The sample is ionized using a high-energy electron beam (typically 70 eV).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Inter-Technique Correlation: A Holistic Approach

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The following diagram illustrates the workflow for a comprehensive analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

While direct experimental data for this compound remains to be published, this guide provides a robust, predictive framework for its spectroscopic characterization. By leveraging data from analogous compounds and fundamental spectroscopic principles, researchers can confidently approach the identification and analysis of this and other novel quinoxaline derivatives. The presented methodologies and expected spectral features will serve as a valuable resource for chemists and pharmacologists working at the forefront of heterocyclic chemistry.

References

- Tankov, I., Yankova, R., Shestakova, P., Gonsalvesh, L., & El Janati, A. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 55(5), 1035-1045.

- Mary, Y. S., & Panicker, C. Y. (2015). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Asian Journal of Chemistry, 27(10), 3821.

-

Arjunan, V., Mohan, S., Balamourougane, P. S., & Ravindran, P. (2009). Quantum chemical and spectroscopic investigations of 5-aminoquinoline. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 74(5), 1215–1223. [Link]

-

Servilha, R. O., Oliveira, E. F., & da Silva-Filho, L. C. (2017). UV-Vis absorption of aminoquinoline derivatives (5a–x) in ethanol. ResearchGate. [Link]

-

Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. [Link]

-

Abdel-Rahman, L. H., Ismail, A. M., & El-Khatib, R. M. (2014). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. ResearchGate. [Link]

- Ahluwalia, V. K., Aggarwal, R., & Kumar, R. (1999). Studies on the Synthesis and Cyclization Reactions of2-(5-Amino-3-arylpyrazol-1-yl)-3-methylquinoxalines. Journal of Chemical Research, Synopses, (12), 732-733.

-

Breci, L. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Öz, M., & Gökçe, H. (2017). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. [Link]

- Goud, S., & Reddy, C. S. (2021). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.

- Blake, A. J., Cooke, P. A., & Wilson, C. (2017). Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes. Molbank, 2017(4), M963.

-

Mazzei, F., & Piccioni, F. (2019). 1H and 13C Chemical Shifts of Assigned Amino Acids a [Download Table]. ResearchGate. [Link]

-

Arjunan, V., Mohan, S., Balamourougane, P. S., & Ravindran, P. (2009). Quantum chemical and spectroscopic investigations of 5-aminoquinoline. Sci-Hub. [Link]

- Wishart, D. S., Sykes, B. D., & Richards, F. M. (1995). 1H, 13C and 15N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects. Journal of biomolecular NMR, 5(1), 67–81.

- Rungrotmongkol, T., Nunthaboot, N., & Malaisree, M. (2020). In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent. Scientific reports, 10(1), 1–11.

- Huillet, F. D. (1959).

-

Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

- Al-Ostoot, F. H., & Al-Ghamdi, A. M. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055.

- Goud, S., & Reddy, C. S. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.

- Langenbeck, U., & Lütke, J. (1987). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. Journal of clinical chemistry and clinical biochemistry. Zeitschrift fur klinische Chemie und klinische Biochemie, 25(8), 535–537.

- Balci, M. (2005). Basic 1H-and 13C-NMR Spectroscopy. Elsevier.

- Wysocki, V. H., & Resing, K. A. (2003). 1 Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH.

-

Al-Ghorbani, M., & Khan, I. (2021). Synthesis of quinoxalines from amines and DMF in Fe-mediated catalyst: aniline derivative (0.3 mmol), DMF (2 mL), FeCl3 (0.3 mmol), TBPB (0.9 mmol), 120 °C, 5–12 h, yield (40–97%). ResearchGate. [Link]

- Goormaghtigh, E., & Ruysschaert, J. M. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. Biophysical journal, 120(3), 421–432.

- Tsai, M. F., & Li, Y. T. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry, 30(6), 1089–1099.

-

Servilha, R. O., Oliveira, E. F., & da Silva-Filho, L. C. (2017). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. [Link]

-

NMR Solutions. (2021, February 17). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. mtieat.org [mtieat.org]

- 4. Quantum chemical and spectroscopic investigations of 5-aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scialert.net [scialert.net]

- 6. "Ultraviolet absorption spectra of quinoxaline and some of its derivati" by Fred Dale Huillet [scholarsarchive.byu.edu]

- 7. youtube.com [youtube.com]

Introduction: The Significance of the Quinoxaline Scaffold

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 2-Methylquinoxalin-5-amine

Quinoxalines, a class of heterocyclic compounds formed by the fusion of a benzene and a pyrazine ring, represent a cornerstone in medicinal chemistry and materials science.[1] Their rigid, planar structure and diverse substitution possibilities make them privileged scaffolds in the design of pharmacologically active agents, including anticancer drugs, antibiotics, and kinase inhibitors.[1] this compound, a specific derivative, combines the quinoxaline core with a methyl group that can influence steric and electronic properties, and an amino group, a key pharmacophore that can modulate solubility and serve as a crucial hydrogen bonding site.

Accurate structural elucidation is paramount in drug development to establish definitive structure-activity relationships (SAR).[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose, providing unparalleled insight into the molecular framework at an atomic level.[2]

Part 1: Experimental Protocol for NMR Data Acquisition

A high-quality NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.[1]

Sample Preparation

-

Analyte Purity : Ensure the this compound sample is of high purity (>95%), as impurities will complicate spectral analysis.

-

Solvent Selection : The choice of a deuterated solvent is critical. The solvent must completely dissolve the analyte without reacting with it.

-

DMSO-d₆ (Dimethyl sulfoxide-d₆) : An excellent choice due to its high dissolving power for polar compounds containing amine functionalities. The amine protons (-NH₂) are often observable as a broad singlet and will readily exchange with D₂O.

-

CDCl₃ (Chloroform-d) : A common, less polar alternative. Amine protons may be broader and their chemical shift more concentration-dependent.[3]

-

-

Concentration :

-

Procedure :

-

Accurately weigh the sample into a clean, dry vial.

-

Add the chosen deuterated solvent (e.g., 0.6 mL).

-

Gently agitate or vortex the vial until the sample is fully dissolved.

-

Using a Pasteur pipette plugged with a small amount of glass wool or cotton to filter out any particulate matter, transfer the solution into a high-quality 5 mm NMR tube.[1]

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if precise chemical shift referencing (δ = 0.00 ppm) is required.[4]

-

NMR Spectrometer Parameters

The following are typical starting parameters on a 400 or 500 MHz spectrometer.

| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |

| Pulse Program | Standard single pulse (e.g., 'zg30') | Proton-decoupled single pulse (e.g., 'zgpg30') |

| Spectral Width | ~12-16 ppm | ~200-220 ppm |

| Acquisition Time | 2-4 seconds | 1-2 seconds |

| Relaxation Delay | 1-5 seconds | 2-5 seconds |

| Number of Scans | 8-16 | 1024-4096 (or more, depending on concentration) |

| Temperature | 298 K (25 °C) | 298 K (25 °C) |

Part 2: Predicted Spectra and Structural Interpretation

The interpretation of NMR spectra involves assigning specific signals to each unique proton and carbon atom in the molecule. The numbering scheme used for the analysis of this compound is presented below.

Caption: Expected key HMBC correlations for structural confirmation.

-

Methyl Group (-CH₃) Confirmation : The protons of the methyl group (H9) are expected to show a strong three-bond (³J) correlation to C2 and a two-bond (²J) correlation to C3. This definitively places the methyl group at the C2 position.

-

Pyrazine Ring Assignment : The proton H3 should show correlations to the quaternary carbon C4a and the methyl-substituted carbon C2.

-

Benzene Ring Assignment : The amine protons (-NH₂) should correlate to C5 and C6. Proton H6 will correlate to C8 and C4a, while H8 will correlate to C6 and C8a, confirming the assignments around the benzene ring.

Conclusion

This guide provides a detailed predictive framework for the ¹H and ¹³C NMR analysis of this compound, a molecule of significant interest in medicinal chemistry. By leveraging data from analogous structures and fundamental NMR principles, we have established the expected chemical shifts, multiplicities, and coupling constants. The outlined experimental protocols for sample preparation and data acquisition provide a clear path for obtaining high-quality spectra. Furthermore, the strategic application of 2D NMR experiments, particularly HMBC, is presented as the definitive method for unambiguous structural verification. This comprehensive approach empowers researchers to confidently elucidate and validate the structure of this and related quinoxaline derivatives, accelerating progress in drug discovery and development.

References

- BenchChem. (2025). Protocol for 1H NMR and 13C NMR analysis of substituted quinoxalines. Benchchem.

- Ewers, U., Günther, H., & Jaenicke, L. (n.d.). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1.

- BenchChem. (2025). spectroscopic analysis (1H NMR, 13C NMR) of 3-methoxymethyl substituted quinoxalines. Benchchem.

- Yamamoto, T., et al. (n.d.). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. National Institutes of Health (NIH).

- ResearchGate. (n.d.). General structure of substituted quinoxalines. ResearchGate.

- Heterocyclic Letters. (n.d.). synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters.

- ChemicalBook. (n.d.). 2-Methylquinoxaline(7251-61-8) 1H NMR spectrum. ChemicalBook.

- CSIR-NIScPR. (2025). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Open Research@CSIR-NIScPR.

- MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.

- More, P. M., et al. (2012). To study the effect of solvent on the synthesis of novel quinoxaline derivatives. Omics.

- RSC Publishing. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Publishing.

- ResearchGate. (n.d.). Synthesis of 2-methylquinoxaline derivatives. ResearchGate.

- National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PubMed Central.

- ResearchGate. (2024). Synthesis of quinoxaline derivatives using different solvent systems, their potent antibacterial activities and molecular docking. ResearchGate.

- ChemicalBook. (n.d.). 2-Methylquinoxaline(7251-61-8) 13C NMR spectrum. ChemicalBook.

- National Institutes of Health (NIH). (n.d.). 2-Methylquinoxaline | C9H8N2 | CID 23686. PubChem.

- National Institutes of Health (NIH). (n.d.). Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. PubMed.

- MDPI. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. MDPI.

- Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- Journal of Chemical Research, Synopses. (n.d.). Studies on the Synthesis and Cyclization Reactions of2-(5-Amino-3-arylpyrazol-1-yl)-3-methylquinoxalines. RSC Publishing.

- National Institutes of Health (NIH). (n.d.). 5-Aminoquinoxaline | C8H7N3 | CID 85494. PubChem.

- National Institutes of Health (NIH). (n.d.). 5-Methylquinoxaline | C9H8N2 | CID 61670. PubChem.

- Chemistry LibreTexts. (2025). 10.8: Spectroscopy of Amines. Chemistry LibreTexts.

- ResearchGate. (2025). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. ResearchGate.

- (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Three: Spin–Spin Coupling.

- ChemicalBook. (n.d.). 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum. ChemicalBook.

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Methylquinoxalin-5-amine

Introduction: The Analytical Imperative for Quinoxaline Scaffolds

The quinoxaline motif is a privileged heterocyclic scaffold, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] Among these, 2-Methylquinoxalin-5-amine serves as a critical building block and a potential pharmacophore in drug discovery and development.[4] Its journey from a synthesized entity to a potential therapeutic agent is critically dependent on robust, precise, and reliable analytical methodologies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the cornerstone technique for its characterization, quantification, and metabolic profiling.

This guide provides an in-depth exploration of the mass spectrometric analysis of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices, from sample preparation to data interpretation, reflecting the integrated thought process of an experienced analytical scientist. The objective is to equip researchers, scientists, and drug development professionals with a framework for developing and validating a scientifically sound analytical method suitable for regulatory scrutiny.

Analyte at a Glance: this compound

A thorough understanding of the analyte's physicochemical properties is the foundation upon which a successful analytical method is built.

| Property | Value | Source / Rationale |

| Molecular Formula | C₉H₉N₃ | [5] |

| Molecular Weight | 159.19 g/mol | [5] |

| Structure | A quinoxaline core with a methyl group at position 2 and an amine group at position 5. | [5] |

| Predicted pKa | The amine group (NH₂) imparts basicity, making it readily protonated in acidic conditions. | The presence of the primary amine is the primary driver for its basicity and subsequent ionization behavior. |

| Predicted LogP | Moderately polar, suggesting good solubility in a mix of organic and aqueous solvents. | The aromatic system contributes hydrophobicity, while the amine group adds polarity. |

This profile immediately suggests that Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) will be the technique of choice. The basic amine is an ideal proton acceptor for positive-mode ESI, and its moderate polarity is well-suited for reversed-phase chromatography.

Part 1: The Strategic Approach to Sample Preparation

The goal of sample preparation is to extract the analyte from its matrix (e.g., plasma, tissue homogenate, reaction mixture) and present it in a clean, compatible solution for LC-MS analysis.[6][7] The choice of technique is a critical decision dictated by the matrix complexity, required sensitivity, and throughput needs.

Caption: Decision workflow for selecting a sample preparation method.

Protocol 1: Protein Precipitation (PPT) - The Workhorse

-

Rationale: This is a rapid, non-selective method ideal for early-stage discovery or high-throughput screening where speed is prioritized over ultimate cleanliness. It works by adding a large excess of organic solvent to denature and precipitate proteins.

-

Step-by-Step Protocol:

-

Pipette 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of cold acetonitrile containing the internal standard. The 3:1 ratio is a common starting point for efficient protein crashing.[8]

-

Vortex vigorously for 30 seconds to ensure complete mixing and protein denaturation.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

Trustworthiness Check: While fast, PPT can suffer from matrix effects due to co-extracted phospholipids. A post-column infusion experiment is recommended during method development to assess for ion suppression or enhancement at the analyte's retention time.[9]

Protocol 2: Solid-Phase Extraction (SPE) - The Gold Standard

-

Rationale: SPE provides superior cleanup and the ability to concentrate the analyte, leading to the highest sensitivity and selectivity.[7] For this compound, a mixed-mode cation-exchange polymer-based sorbent is ideal, leveraging both hydrophobic retention and ionic interaction with the protonated amine.

-

Step-by-Step Protocol:

-

Condition: Pass 1 mL of methanol through a mixed-mode SPE cartridge (e.g., HLB or MCX).

-

Equilibrate: Pass 1 mL of water through the cartridge.

-

Load: Load the pre-treated sample (e.g., 500 µL of plasma diluted 1:1 with 2% phosphoric acid). The acidic pH ensures the primary amine is protonated for strong cation exchange retention.

-

Wash: Wash with 1 mL of 2% formic acid in water to remove polar interferences. Follow with 1 mL of methanol to remove non-polar, non-basic interferences.

-

Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the amine, disrupting its ionic bond with the sorbent and allowing for elution.

-

Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase for injection.

-

Part 2: Chromatographic Separation - Achieving Baseline Resolution

The objective of chromatography is to separate this compound from endogenous matrix components, metabolites, and isomers to ensure accurate quantification.[1]

Caption: A typical UHPLC-MS/MS experimental workflow.

Recommended LC Method

A reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC) method provides the necessary speed and resolution.

-

Column: A C18 column (e.g., 50 x 2.1 mm, 1.7 µm) offers excellent retention for moderately polar compounds.[10][11]

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier is crucial for good peak shape and for promoting protonation of the analyte before it enters the ion source.[12]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution: A gradient from low to high organic content allows for the elution of a wide range of compounds, ensuring matrix components do not co-elute with the analyte.

-

0.0 - 0.5 min: 5% B

-

0.5 - 2.5 min: 5% to 95% B (Analyte Elution)

-

2.5 - 3.0 min: Hold at 95% B (Column Wash)

-

3.0 - 3.1 min: 95% to 5% B (Return to Initial)

-

3.1 - 4.0 min: Hold at 5% B (Equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

Part 3: Mass Spectrometric Detection - Specificity and Sensitivity

This is where the identity and quantity of the analyte are determined with high precision.

Ionization: Why ESI is the Right Choice

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, thermally labile molecules like this compound.[13][14] Operating in positive ion mode (+ESI), the acidic mobile phase ensures the analyte is already protonated in solution. The ESI process gently transfers this pre-formed ion into the gas phase, primarily yielding the protonated molecule, [M+H]⁺.[15][16] This minimizes in-source fragmentation and maximizes the signal of the precursor ion for subsequent MS/MS analysis.

Tandem Mass Spectrometry (MS/MS) for Quantification and Confirmation

Tandem MS, using an instrument like a triple quadrupole, is the gold standard for quantification in complex matrices. The analysis is performed in Multiple Reaction Monitoring (MRM) mode.

-

Q1 (First Quadrupole): Acts as a mass filter, isolating only the precursor ion of our analyte (the [M+H]⁺ ion at m/z 160.1).

-

q2 (Collision Cell): The isolated precursor ions are accelerated into a chamber filled with an inert gas (e.g., argon). Collisions induce fragmentation, a process known as Collision-Induced Dissociation (CID).

-

Q3 (Third Quadrupole): Filters for specific, characteristic product ions that are formed in the collision cell.

This two-stage mass filtering provides exceptional specificity, as it's highly unlikely that an interfering compound will have both the same precursor mass and produce the same product ions.

Fragmentation Analysis: Decoding the Structure

Understanding the fragmentation pattern is essential for confirming the analyte's identity and selecting the most robust MRM transitions. Based on the structure of this compound ([M+H]⁺, m/z 160.1), we can predict the following primary fragmentation pathways. The stability of the aromatic quinoxaline ring means that fragmentation will likely involve the substituents or characteristic losses from the heterocyclic rings.[17][18]

Caption: Predicted fragmentation pathway for protonated this compound.

-

Transition 1 (Quantifier): m/z 160.1 → 133.1. This corresponds to the neutral loss of hydrogen cyanide (HCN, 27 Da), a characteristic fragmentation for nitrogen-containing heterocyclic rings. This is often a stable and abundant fragment, making it an excellent choice for quantification.

-

Transition 2 (Qualifier): m/z 160.1 → 118.1. This likely represents a more complex rearrangement involving the loss of the methyl group and another small molecule, or cleavage across the pyrazine ring.

The ratio of the quantifier to the qualifier ion should remain constant across all samples and standards, serving as a point of identity confirmation.

| Parameter | Optimized Value | Rationale |

| Ionization Mode | Positive Electrospray (ESI+) | The basic amine group is readily protonated. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume for efficient ion generation. |

| Source Temperature | 150 °C | Aids in desolvation without causing thermal degradation. |

| Desolvation Gas Temp | 400 °C | Ensures complete desolvation of ions entering the mass analyzer. |

| MRM Transition 1 | 160.1 → 133.1 | Quantifier ion; stable and abundant fragment. |

| MRM Transition 2 | 160.1 → 118.1 | Qualifier ion; for identity confirmation. |

| Collision Energy | 20-30 eV | Must be empirically optimized to maximize product ion signal. |

Part 4: Method Validation - The Pillar of Trustworthiness

For drug development, an analytical method is only as good as its validation.[19] The validation process provides documented evidence that the method is suitable for its intended purpose.[20][21] Key parameters are assessed according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[22]

| Validation Parameter | Purpose | Acceptance Criteria (Typical) |

| Specificity | To ensure the signal is from the analyte only, without interference from matrix components. | No significant peaks at the retention time of the analyte in blank matrix samples. |

| Linearity & Range | To demonstrate a proportional response to analyte concentration over a defined range. | Correlation coefficient (r²) > 0.99. Back-calculated standards within ±15% of nominal. |

| Accuracy | The closeness of measured results to the true value. | Mean recovery of 85-115% at multiple concentrations. |

| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) or Relative Standard Deviation (RSD) ≤ 15%. |

| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 10; accuracy and precision criteria must be met. |

| Stability | To assess analyte stability under various conditions (freeze-thaw, bench-top, long-term storage). | Recovery within ±15% of initial concentration. |

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process that demands a synthesis of chemical principles, instrumental expertise, and a rigorous validation framework. By starting with the analyte's fundamental properties, a logical workflow encompassing selective sample preparation (SPE), rapid and resolute chromatographic separation (UHPLC), and highly specific detection (ESI-MS/MS) can be developed. The causality behind each choice—from the acidic mobile phase modifier enhancing ionization to the selection of characteristic MRM transitions—contributes to a final method that is not just functional, but robust, reliable, and defensible. This guide provides the strategic framework for achieving that goal, empowering researchers to generate high-quality data crucial for advancing drug development programs.

References

-

Mamdouh, W., et al. (2008). Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. Rapid Communications in Mass Spectrometry, 22(6), 819-33. [Link]

-

Kineticos (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Kineticos. [Link]

-

ResearchGate (2025). Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives | Request PDF. ResearchGate. [Link]

-

Pharma Beginners (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. [Link]

-

Nanba, F., et al. (1981). Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o-Phenylenediamine Method. Agricultural and Biological Chemistry, 45(3), 755-761. [Link]

-

EC-UNDP (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP. [Link]

-

Emery Pharma (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. [Link]

-

Tecan (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]

-

Sharma, S., & Goyal, S. (2015). Analytical method validation: A brief review. Austin J Anal Pharm Chem, 2(3), 1022. [Link]

-

LCGC International (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

-

Biocompare (2019). Prepping Small Molecules for Mass Spec. Biocompare.com. [Link]

-

National Center for Biotechnology Information (n.d.). 2-Methyl-1-quinoxalin-5-ylpropan-1-amine. PubChem. [Link]

-

SIELC Technologies (n.d.). Separation of Quinoxaline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Spectroscopy Online (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Spectroscopy Online. [Link]

-

LCGC International (2021). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. LCGC International. [Link]

-

Emory University (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory. [Link]

-

ACD/Labs (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. [Link]

-

Technology Networks (2024). Mass Spectrometry Ionization: Key Techniques Explained. Technology Networks. [Link]

-

Chemistry LibreTexts (2023). 2.3: Ionization Techniques. Chemistry LibreTexts. [Link]

-

Pharma Focus Europe (n.d.). Ionization Methods in Modern Mass Spectrometry. Pharma Focus Europe. [Link]

-

Semantic Scholar (2014). Determination of Quinoxalines and Their Two Main Metabolites in Environmental Water Samples by Liquid Chromatography–Tandem Mass Spectrometry. Semantic Scholar. [Link]

-

Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

PubMed (2018). [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry]. PubMed. [Link]

-

National Center for Biotechnology Information (n.d.). 2-Methylquinoxaline. PubChem. [Link]

-

National Center for Biotechnology Information (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC - NIH. [Link]

-

Chemguide (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

-

Slideshare (n.d.). Fragmentation Pattern of Mass Spectrometry | PDF. Slideshare. [Link]

-

The Good Scents Company (n.d.). 2-methyl quinoxaline. The Good Scents Company. [Link]

-

LookChem (2025). 2-quinoxalinamine. LookChem. [Link]

-

MDPI (n.d.). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. [Link]

-

Taylor & Francis Online (n.d.). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online. [Link]

-

Royal Society of Chemistry (2021). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. RSC Advances. [Link]

-

PubMed (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. PubMed. [Link]

-

CORE (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. biocompare.com [biocompare.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. tecan.com [tecan.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Separation of Quinoxaline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. acdlabs.com [acdlabs.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. upm-inc.com [upm-inc.com]

- 20. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 21. emerypharma.com [emerypharma.com]

- 22. wjarr.com [wjarr.com]

Physical and chemical properties of 2-Methylquinoxalin-5-amine

An In-depth Technical Guide to 2-Methylquinoxalin-5-amine: Synthesis, Characterization, and Therapeutic Potential

Authored by: Gemini, Senior Application Scientist

Abstract: The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This guide focuses on a specific, lesser-studied derivative, this compound. While direct experimental data for this compound is sparse, this document serves as a comprehensive technical resource for researchers by providing a reliable, inferred physicochemical profile, a detailed protocol for its plausible synthesis and characterization, and an expert analysis of its potential applications in drug discovery. This guide is built upon established principles of quinoxaline chemistry and data from closely related analogues, offering a solid foundation for its investigation.

The Quinoxaline Core: A Privileged Scaffold in Drug Discovery

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, is a structural motif of significant interest to the pharmaceutical and materials science industries.[2] Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial properties.[3][4][5][6][7] The structural rigidity of the quinoxaline ring system, combined with its capacity for diverse substitutions, allows for the fine-tuning of its electronic and steric properties, making it an ideal scaffold for designing targeted therapeutic agents. The introduction of an amino group, as in this compound, is a common strategy in medicinal chemistry to modulate solubility, introduce a key hydrogen-bonding moiety, and enhance interactions with biological targets.

Physicochemical and Spectroscopic Profile of this compound

Predicted Physicochemical Properties

The following table summarizes the core physicochemical properties. Calculated values are precise, while physical properties are estimated based on trends observed in related compounds.

| Property | Value | Source/Rationale |

| Molecular Formula | C₉H₉N₃ | Calculated |

| Molecular Weight | 159.19 g/mol | Calculated |

| Appearance | Yellow to brown solid | Predicted (based on 5- and 6-aminoquinoxaline) |

| Melting Point | ~150-160 °C | Estimated (based on 6-aminoquinoxaline, mp 155-160 °C) |

| Boiling Point | > 300 °C | Estimated |

| Solubility | Soluble in DMSO, DMF, and hot methanol; sparingly soluble in water. | Predicted (based on general properties of aminoquinoxalines) |

| pKa (most basic) | ~3.5-4.5 | Estimated (The quinoxaline nitrogens are weakly basic; the arylamine is very weakly basic) |

Predicted Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the unambiguous characterization of novel compounds.[8]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the asymmetry of the molecule. Key predicted signals include:

-

A singlet for the methyl group protons (C2-CH₃) around δ 2.6-2.8 ppm.

-

A broad singlet for the amine protons (C5-NH₂) around δ 5.0-6.0 ppm, which would be exchangeable with D₂O.

-

A singlet for the proton on the pyrazine ring (H3) around δ 8.5-8.7 ppm.

-

A complex aromatic region (δ 7.0-8.0 ppm) with three coupled protons on the benzene ring (H6, H7, H8), likely exhibiting doublet of doublets or multiplet patterns.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display 9 distinct signals corresponding to each carbon atom in the molecule.[9]

-

The methyl carbon signal is expected around δ 20-25 ppm.

-

Six aromatic/heteroaromatic CH and C-NH₂ carbons would appear between δ 110-145 ppm.

-

Two quaternary carbons (C4a, C8a) would be found further downfield, around δ 140-155 ppm.

-

-

Mass Spectrometry (MS):

-

High-Resolution MS (HRMS): The calculated exact mass for [M+H]⁺ is 160.0875, which would be the primary confirmation of the elemental composition.

-

Fragmentation Pattern: The molecule would likely exhibit characteristic fragmentation, including the loss of HCN from the pyrazine ring.

-

Synthesis and Characterization Workflow

The most direct and classical approach to synthesizing quinoxalines is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[2] For this compound, this translates to the reaction of Benzene-1,2,4-triamine with Pyruvaldehyde (Methylglyoxal).

Proposed Synthetic Pathway

The synthesis is a two-step process starting from the reduction of a commercially available dinitroaniline, followed by a cyclocondensation reaction.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol: Synthesis

Step 1: Synthesis of Benzene-1,2,4-triamine from 2,4-Dinitroaniline

Causality: This step involves the reduction of two nitro groups to amines. Catalytic hydrogenation is a clean and efficient method, though reduction with tin(II) chloride in hydrochloric acid is a common and effective laboratory alternative.[10]

-

Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dinitroaniline (18.3 g, 0.1 mol) and ethanol (250 mL).

-

Reduction: Carefully add tin(II) chloride dihydrate (112.8 g, 0.5 mol) to the suspension. Heat the mixture to reflux with vigorous stirring. The reaction is exothermic and the color will change from a yellow suspension to a dark solution.

-

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature. Slowly and carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8. Caution: This will be exothermic and will generate CO₂ gas.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Benzene-1,2,4-triamine. This product is highly susceptible to air oxidation and should be used immediately in the next step.

Step 2: Synthesis of this compound

Causality: The acidic conditions of the triamine salt from the previous step often suffice to catalyze the condensation. The more nucleophilic 1,2-diamines react with the dicarbonyl compound, leading to cyclization and dehydration to form the aromatic quinoxaline ring.

-

Setup: Dissolve the crude Benzene-1,2,4-triamine from the previous step in a mixture of ethanol (150 mL) and water (50 mL) in a 250 mL round-bottom flask.

-

Condensation: Add pyruvaldehyde (methylglyoxal, 40% solution in water, 1.1 equivalents) dropwise to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The product will often precipitate out of the solution as it forms.

-

Monitoring: Monitor the reaction by TLC for the formation of the product and disappearance of the triamine.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to yield pure this compound.

Characterization Workflow

A self-validating protocol for structural confirmation is essential.

Caption: Logical workflow for the structural characterization of the final product.

Potential Applications in Drug Development

The structural features of this compound—a planar aromatic system, a methyl group for potential steric interactions, and an amino group for hydrogen bonding—make it an attractive candidate for biological screening. Quinoxaline derivatives are known to function as kinase inhibitors, DNA intercalators, and receptor antagonists.[4][7]

As a Kinase Inhibitor Scaffold

Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding pocket of the enzyme. The amino group at the 5-position could act as a crucial hydrogen bond donor, mimicking the adenine portion of ATP. The methyl group could be directed towards a hydrophobic pocket, enhancing binding affinity and selectivity.

Caption: Hypothetical mechanism of action for this compound as a kinase inhibitor.

As an Intermediate for Further Functionalization

The primary amine at the 5-position serves as a versatile chemical handle for further modification. It can be readily acylated, sulfonated, or used in coupling reactions to generate a library of more complex derivatives. This makes this compound a valuable building block for combinatorial chemistry and the exploration of structure-activity relationships (SAR).[11]

Conclusion

While this compound remains a largely unexplored molecule, its structural relationship to a class of compounds with proven therapeutic relevance marks it as a target of significant interest. This guide provides the necessary foundational knowledge for its synthesis and characterization, empowering researchers to investigate its potential. The proposed synthetic route is robust and based on well-established chemical transformations. The predicted physicochemical and spectroscopic data offer clear benchmarks for experimental validation. Ultimately, the exploration of this and related novel quinoxaline derivatives holds considerable promise for the development of next-generation therapeutic agents.

References

-

SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES. [Link]

-

Synthesis of 1,2,4-triaminobenzene. (n.d.). PrepChem.com. [Link]

-

Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023). Polycyclic Aromatic Compounds. [Link]

-

Issa, D. A. E., et al. (2014). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules. [Link]

-

13C nuclear magnetic resonance spectra of quinoxaline derivatives. (1976). Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (2022). Molecules. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. (2018). International Journal of Research and Analytical Reviews. [Link]

-

SYNTHESIS, CHEMICAL CHARACTERIZATION AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF SOME NOVEL QUINOXALINES. (2022). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. (2017). ACS Omega. [Link]

-

GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. (2011). Trade Science Inc. [Link]

-

Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (2021). Applied Sciences. [Link]

- 1,2,4-Triaminobenzene derivatives and process for their preparation. (n.d.).

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. [Link]

-

5-Aminoquinoxaline. (n.d.). PubChem. [Link]

-

Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (2011). Pharmaceuticals. [Link]

-

Quinoxalines with biological activity. (2014). RSC Medicinal Chemistry Blog. [Link]

-

Synthesis of 1, 2, 4, 5-tetraaminobenzene and its hydrochloride. (2012). ResearchGate. [Link]

-

Biological activity of quinoxaline derivatives. (2017). ResearchGate. [Link]

-

Physical properties of the final amines 1–2. (n.d.). ResearchGate. [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2021). Molecules. [Link]

-

Quinoxaline. (n.d.). PubChem. [Link]

-

Studies on the Synthesis and Cyclization Reactions of 2-(5-Amino-3-arylpyrazol-1-yl)-3-methylquinoxalines. (1998). Journal of Chemical Research, Synopses. [Link]

-

Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 6. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Buy Benzene-1,2,4-triamine | 615-71-4 [smolecule.com]

- 11. mdpi.com [mdpi.com]

Crystal structure of 2-Methylquinoxalin-5-amine

I have been unable to locate a specific public entry in the Cambridge Structural Database (CSD) or a publication containing the detailed crystal structure of 2-Methylquinoxalin-5-amine. While I found information on related quinoxaline derivatives and general methods for crystal structure determination, the core requirement of this task is the specific crystal structure of this compound. Without this foundational data, I cannot generate the in-depth technical guide as requested, which needs to include precise details like unit cell parameters, space group, and analysis of intermolecular interactions. Therefore, I need to adjust my approach to acknowledge this data gap and frame the response as a guide on the methodology to determine the crystal structure of this compound, using known information about similar molecules as illustrative examples. This will allow me to fulfill the user's request for a technical guide within the constraints of the available information.

-

Punt 1: Inleiding tot de kristallografische analyse van 2-methylchinoxaline-5-amine

-

Belang van de chinoxalinestructuur in de ontwikkeling van geneesmiddelen.

-

Het belang van kristalstructuuranalyse voor het begrijpen van moleculaire interacties en voor op structuur gebaseerd geneesmiddelenontwerp.

-

-

Punt 2: Methodologie voor de bepaling van de kristalstructuur

-

Kristallisatieprotocol:

-

Gedetailleerde stappen voor het kweken van eenkristallen van 2-methylchinoxaline-5-amine, met uitleg over de keuze van het oplosmiddel en de techniek.

-

-

Verzameling van röntgendiffractiegegevens:

-

Beschrijving van de procedure voor het verzamelen van gegevens met behulp van een diffractometer.

-

Belangrijke parameters die moeten worden gecontroleerd.

-

-

Structuurverheldering en verfijning:

-

Overzicht van de software die wordt gebruikt (bijv. SHELX).

-

Stappen die betrokken zijn bij het oplossen van de fasenprobleem en het verfijnen van het kristallografische model.

-

-

-

Punt 3: Verwachte analyse van de kristalstructuur (gebaseerd op vergelijkbare structuren)

-

Moleculaire geometrie:

-

Verwachte bindingslengten, bindingshoeken en torsiehoeken.

-

-

Intermoleculaire interacties:

-

Mogelijke waterstofbruggen, π-π-stapeling en andere niet-covalente interacties die de kristalpakking zouden kunnen bepalen.

-

Een DOT-taalgrafiek die deze hypothetische interacties illustreert.

-

-

Kristalpakking:

-

Beschrijving van hoe de moleculen zich naar verwachting in het kristalrooster zullen rangschikken.

-

-

-

Punt 4: Gegevenspresentatie en rapportage

-

Een tabel met de te verwachten kristallografische gegevens (ruimtegroep, eenheidscelparameters, enz.).

-

Het belang van het deponeren van de uiteindelijke structuur in de Cambridge Structural Database (CSD).

-

-

Punt 5: Referenties

-

Een lijst van alle geciteerde bronnen met links.

-

Deze aangepaste structuur stelt me in staat om een gedetailleerde en technisch nauwkeurige gids te maken die voldoet aan de eisen van de gebruiker, zelfs zonder de specifieke kristalstructuurgegevens. De nadruk zal liggen op de methodologie en de verwachte resultaten, wat nog steeds zeer waardevol is voor de beoogde doelgroep.### A Methodological Guide to Determining the Crystal Structure of this compound

Aimed at Researchers, Scientists, and Professionals in Drug Development

Executive Summary

The Strategic Importance of Quinoxaline Scaffolds in Medicinal Chemistry

The quinoxaline core is a cornerstone in the synthesis of a diverse array of therapeutic agents, demonstrating a wide spectrum of biological activities, including but not limited to, anticancer, antibacterial, and antiviral properties. The specific substitution patterns on the quinoxaline ring system are instrumental in modulating the molecule's pharmacokinetic and pharmacodynamic profiles. This compound, as a primary amine-substituted quinoxaline, represents a key intermediate for the generation of more complex and potent drug candidates.

A definitive understanding of the three-dimensional architecture of this compound is a prerequisite for advancing its application in drug discovery. The crystal structure reveals the precise arrangement of atoms, bond lengths, bond angles, and torsional angles, which collectively dictate the molecule's conformation. Furthermore, it elucidates the intricate network of non-covalent interactions, such as hydrogen bonds and π-π stacking, that govern its packing in the solid state. This information is indispensable for computational modeling, structure-activity relationship (SAR) studies, and the rational design of next-generation quinoxaline-based therapeutics.

A Practical Guide to Crystal Structure Determination

The journey from a powdered compound to a refined crystal structure is a multi-step process that demands meticulous experimental execution and rigorous data analysis. This section outlines a standardized workflow for achieving this for this compound.

The Art and Science of Crystallization

The production of high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography. The following protocol, based on common practices for small organic molecules, is recommended.

Step-by-Step Crystallization Protocol:

-

Solvent Selection and Screening: Begin by assessing the solubility of this compound in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and water). A suitable solvent for slow evaporation is one in which the compound is moderately soluble.

-

Preparation of a Saturated Solution: Dissolve a small quantity (e.g., 5-10 mg) of this compound in a minimal volume of the chosen solvent in a clean glass vial. Gentle heating may be employed to facilitate dissolution.

-

Slow Evaporation: Cover the vial with a perforated cap or parafilm with a few pinholes. This allows for the slow evaporation of the solvent, which is crucial for the growth of well-ordered crystals.

-

Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations.

-

Crystal Harvesting: Monitor the vial over several days to weeks for the appearance of single crystals. Once crystals of suitable size (approximately 0.1-0.3 mm in all dimensions) are observed, they should be carefully harvested using a spatula or by decanting the remaining solvent.

Rationale for Experimental Choices: The principle of slow evaporation allows the system to gradually reach a state of supersaturation, providing the thermodynamic driving force for crystallization. The slow rate of solvent removal is essential to allow molecules to arrange themselves into a highly ordered, crystalline lattice, thereby minimizing defects that could compromise the quality of the diffraction data.

X-ray Diffraction: Data Acquisition and Processing

Once suitable single crystals are obtained, they are subjected to X-ray diffraction to determine the arrangement of atoms in the crystal.

Workflow for X-ray Diffraction Analysis:

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Steps:

-

Crystal Mounting: A selected crystal is mounted on a goniometer head, typically using a cryo-loop and a viscous oil, and flash-cooled in a stream of cold nitrogen gas to minimize radiation damage during data collection.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. A complete dataset consists of hundreds of images collected at different crystal orientations.

-